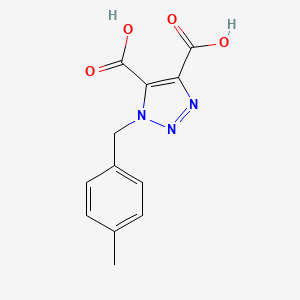

1-(4-methylbenzyl)-1H-1,2,3-triazole-4,5-dicarboxylic acid

Description

1-(4-Methylbenzyl)-1H-1,2,3-triazole-4,5-dicarboxylic acid is a heterocyclic compound featuring a 1,2,3-triazole core substituted with two carboxylic acid groups at positions 4 and 5, and a 4-methylbenzyl group at position 1. This compound belongs to a class of triazole derivatives known for their versatility in coordination chemistry, catalysis, and biological applications. The triazole ring’s rigidity and the carboxylic acid groups’ chelating ability make it a promising ligand for constructing metal-organic frameworks (MOFs) and coordination polymers .

Synthesis of such compounds typically involves 1,3-dipolar cycloaddition (click chemistry) between azides and alkynes. For instance, related triazole esters, such as diethyl 1-((4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)-1H-1,2,3-triazole-4,5-dicarboxylate, are synthesized via reactions between azidomethyl oxazolines and diethyl but-2-ynedioate . Hydrolysis of ester groups yields the corresponding dicarboxylic acid derivatives.

Properties

IUPAC Name |

1-[(4-methylphenyl)methyl]triazole-4,5-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O4/c1-7-2-4-8(5-3-7)6-15-10(12(18)19)9(11(16)17)13-14-15/h2-5H,6H2,1H3,(H,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVYCIFWQKFLFMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylbenzyl)-1H-1,2,3-triazole-4,5-dicarboxylic acid typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is catalyzed by copper(I) ions and proceeds under mild conditions, often in the presence of a base such as triethylamine. The starting materials for this synthesis are usually 4-methylbenzyl azide and an appropriate alkyne derivative.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylbenzyl)-1H-1,2,3-triazole-4,5-dicarboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the carboxylic acid groups to alcohols or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the triazole ring.

Scientific Research Applications

1-(4-methylbenzyl)-1H-1,2,3-triazole-4,5-dicarboxylic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals.

Medicine: Research into its potential as a therapeutic agent for various diseases is ongoing.

Industry: It is utilized in the production of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-(4-methylbenzyl)-1H-1,2,3-triazole-4,5-dicarboxylic acid involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, making it useful in catalysis. Additionally, the compound’s ability to form hydrogen bonds and π-π interactions allows it to interact with biological macromolecules, potentially influencing their function.

Comparison with Similar Compounds

Table 1: Key Structural Variations and Properties of Triazole-4,5-Dicarboxylic Acid Derivatives

Key Observations :

Substituent Effects on Coordination Chemistry: The unsubstituted 1H-1,2,3-triazole-4,5-dicarboxylic acid forms diverse coordination polymers with transition metals (e.g., Co, Zn) due to its dual carboxylic acid groups and N-heterocyclic donor sites. These polymers exhibit structural variability depending on pH and metal ions . The benzyl and 4-methylbenzyl derivatives (e.g., 1-benzyl and 1-(4-methylbenzyl) analogs) introduce steric bulk and aromatic π-π interactions, which can stabilize MOF architectures or alter magnetic properties in metal complexes .

Biological Activity :

- Esterified derivatives, such as diethyl or dimethyl esters, show enhanced antibacterial activity compared to carboxylic acid forms. For example, diethyl 1-((4-methyl-2-phenyloxazolin-4-yl)methyl)-1H-1,2,3-triazole-4,5-dicarboxylate inhibits Staphylococcus aureus (MIC = 32 µg/mL) .

- The 5-nitro-2-furanyl-substituted ester (CAS 87997-19-1) is hypothesized to act as a metabolite in biochemical pathways, though its exact biological role remains unconfirmed .

Solubility and Reactivity :

- Carboxylic acid derivatives (e.g., unsubstituted or benzyl-substituted) are polar and water-soluble, favoring aqueous-phase coordination reactions. In contrast, esterified or alkyl-substituted analogs (e.g., tert-butyl or methyl esters) exhibit higher organic solubility, making them suitable for organic synthesis or hydrophobic drug delivery .

Comparative Coordination Chemistry

Table 2: Coordination Behavior of Triazole-4,5-Dicarboxylic Acid Derivatives

Key Findings :

- The unsubstituted triazole-4,5-dicarboxylic acid forms a hexanuclear Co(II) complex ([Co₆(TDA)₄(H₂O)₁₄]·5H₂O) where the ligand bridges three Co centers via N and O atoms, resulting in antiferromagnetic coupling .

- Compared to imidazole analogs (e.g., 4,5-imidazoledicarboxylic acid), triazole derivatives exhibit weaker basicity due to the electron-deficient triazole ring, leading to distinct coordination geometries and catalytic properties .

Biological Activity

1-(4-Methylbenzyl)-1H-1,2,3-triazole-4,5-dicarboxylic acid is a member of the triazole family, which has gained attention for its diverse biological activities. Triazole derivatives are known for their potential in medicinal chemistry, particularly in the development of anticancer agents, antimicrobial agents, and other therapeutic compounds. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting relevant research findings and case studies.

Chemical Structure

The compound's structure is characterized by a triazole ring substituted with a 4-methylbenzyl group and two carboxylic acid functionalities. This unique structure contributes to its biological properties.

Biological Activity Overview

This compound exhibits a range of biological activities:

- Anticancer Activity : Several studies have reported its cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : The compound has shown effectiveness against bacterial strains.

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in disease processes.

Anticancer Activity

Research has demonstrated that this compound possesses significant anticancer properties. For instance:

- Cell Line Studies : In vitro studies revealed that the compound exhibits cytotoxicity against human breast adenocarcinoma (MCF-7) and other cancer cell lines. The IC50 values indicate its potency compared to standard chemotherapeutics.

Antimicrobial Activity

The compound has been evaluated for its antibacterial effects against various pathogens:

- Bacterial Strains : Studies have shown that it exhibits activity against Gram-negative bacteria such as Escherichia coli and Enterobacter species.

The biological activity of this compound is thought to involve several mechanisms:

- Induction of Apoptosis : Flow cytometry assays indicated that the compound induces apoptosis in cancer cells through increased p53 expression and caspase activation.

"The compound significantly increased apoptosis markers in MCF-7 cells" .

- Enzyme Inhibition : It may inhibit specific enzymes crucial for cancer cell proliferation and survival.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Study on MCF-7 Cells : A detailed investigation into the effects of the compound on MCF-7 cells showed significant inhibition of cell growth and induction of apoptosis through mitochondrial pathways.

- Antimicrobial Efficacy : A study assessing the antimicrobial properties found that the compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics.

Q & A

Q. What are the standard synthetic routes for preparing 1-(4-methylbenzyl)-1H-1,2,3-triazole-4,5-dicarboxylic acid, and how are reaction conditions optimized?

The synthesis typically involves 1,3-dipolar cycloaddition between azide precursors and alkyne derivatives. For example, diethyl but-2-ynedioate can react with azidomethyl oxazoline derivatives under reflux conditions (18–24 hours) in solvents like DMSO or ethanol. Key parameters include temperature control (80–100°C), solvent polarity, and stoichiometric ratios. Optimization can employ statistical design of experiments (DoE) to minimize trial-and-error approaches, focusing on variables like reaction time, catalyst loading, and solvent selection .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming regioselectivity in triazole formation. High-resolution mass spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95%). X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation, as demonstrated in related triazole derivatives .

Q. How is the antibacterial activity of this compound evaluated in preliminary studies?

Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria are standard. Disk diffusion methods or microdilution techniques in Mueller-Hinton broth at 37°C for 18–24 hours are used. Positive controls (e.g., ampicillin) and solvent controls ensure reliability .

Advanced Research Questions

Q. How can computational methods (e.g., quantum mechanics, molecular docking) guide the design of derivatives with enhanced bioactivity?

Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Molecular docking against target proteins (e.g., bacterial enzymes) identifies binding affinities. Reaction path searches using quantum chemical tools (e.g., GRRM) help propose energetically favorable pathways, reducing experimental screening .

Q. What strategies resolve contradictions in biological activity data across different studies?

Discrepancies may arise from variations in assay protocols (e.g., bacterial strain differences, solvent effects). Standardize assays using CLSI guidelines. Perform dose-response curves with triplicate measurements. Cross-validate using orthogonal methods (e.g., time-kill assays vs. MIC). Analyze structural analogs to isolate substituent effects .

Q. How are pharmacokinetic properties (e.g., solubility, metabolic stability) assessed preclinically?

In vitro assays include:

- Solubility: Shake-flask method in PBS (pH 7.4) or simulated intestinal fluid.

- Metabolic stability: Incubation with liver microsomes (human/rat), monitoring parent compound depletion via LC-MS.

- Caco-2 permeability: Assess intestinal absorption potential. In silico tools (e.g., ADMET Predictor™) complement experimental data .

Q. What reactor designs or separation technologies improve scalability for gram-to-kilogram synthesis?

Continuous-flow reactors enhance heat/mass transfer for exothermic cycloaddition steps. Membrane separation (e.g., nanofiltration) purifies intermediates. Crystallization optimization (anti-solvent addition, cooling gradients) improves yield. Process Analytical Technology (PAT) monitors real-time parameters (e.g., FTIR for reaction progress) .

Methodological Considerations

Q. How is crystallographic data analyzed to resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction data (collected at 100–150 K) are refined using SHELXL. Hydrogen bonding networks and π-π stacking interactions are mapped via Mercury® software. Compare with Cambridge Structural Database (CSD) entries to identify atypical bond angles or torsional strain .

Q. What experimental designs mitigate regioselectivity challenges in triazole synthesis?

Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) ensures 1,4-regioselectivity. For non-catalyzed reactions, steric/electronic effects of substituents (e.g., electron-withdrawing groups on benzyl rings) influence 1,5-selectivity. Use NMR kinetics (e.g., ¹H NMR time-course studies) to track regioselectivity trends .

Q. How are stability studies conducted under varying pH and temperature conditions?

Forced degradation studies in buffers (pH 1–13) at 40–80°C for 24–72 hours. Monitor decomposition via HPLC-UV. Identify degradation products using LC-QTOF-MS. Arrhenius plots predict shelf-life at room temperature. Excipient compatibility tests guide formulation strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.